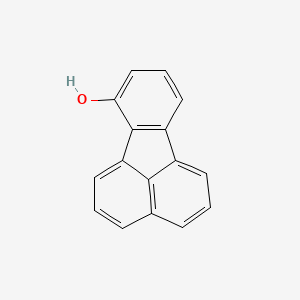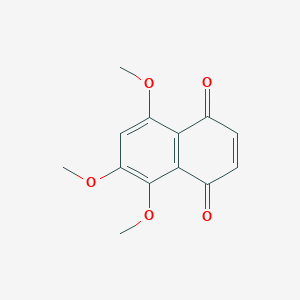
5,6,8-Trimethoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,8-Trimethoxynaphthalene-1,4-dione is an organic compound with the molecular formula C16H16O6 It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,8-Trimethoxynaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method includes the reaction of 1,4-naphthoquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the trimethoxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 5,6,8-Trimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone to the corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
科学的研究の応用
5,6,8-Trimethoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6,8-Trimethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways related to apoptosis and cell proliferation.
類似化合物との比較
1,4-Naphthoquinone: The parent compound, less substituted but shares the quinone structure.
2-Methoxy-1,4-naphthoquinone: A mono-methoxy derivative with different reactivity.
5,8-Dimethoxy-1,4-naphthoquinone: A di-methoxy derivative with intermediate properties.
Uniqueness: 5,6,8-Trimethoxynaphthalene-1,4-dione is unique due to its three methoxy groups, which significantly influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility in organic solvents and modify its interaction with biological targets, making it distinct from its less substituted counterparts.
特性
CAS番号 |
83571-08-8 |
|---|---|
分子式 |
C13H12O5 |
分子量 |
248.23 g/mol |
IUPAC名 |
5,6,8-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-16-9-6-10(17-2)13(18-3)12-8(15)5-4-7(14)11(9)12/h4-6H,1-3H3 |
InChIキー |
TULAGLYLUYBXIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1C(=O)C=CC2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




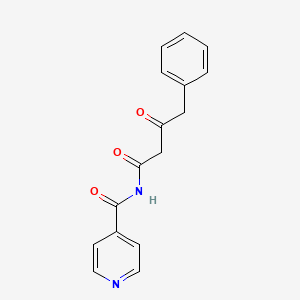

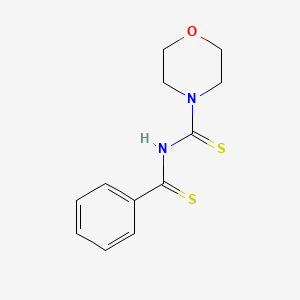
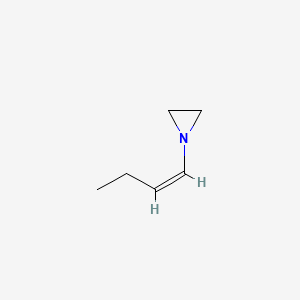

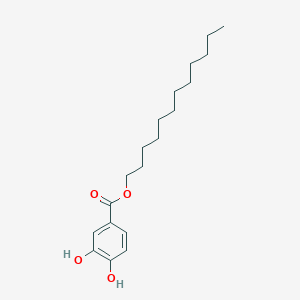

![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
